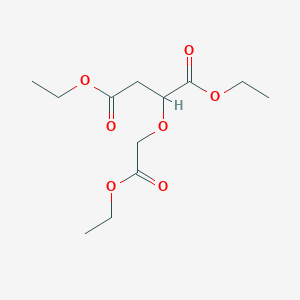
Diethyl 2-(2-ethoxy-2-oxoethoxy)butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-ethoxy-2-oxoethoxy)butanedioate can be synthesized through the esterification of butanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating butanedioic acid with ethanol and a catalytic amount of sulfuric acid to produce the diethyl ester. The reaction conditions include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to isolate the desired ester product. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(2-ethoxy-2-oxoethoxy)butanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield butanedioic acid and ethanol.
Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Hydrolysis: Butanedioic acid and ethanol.
Transesterification: New esters depending on the alcohol used.
Reduction: Diols derived from the reduction of the ester groups.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(2-ethoxy-2-oxoethoxy)butanedioate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active ingredients.
Polymer Chemistry: It is used in the production of biodegradable polymers and copolymers.
Agricultural Chemistry: It can be utilized in the synthesis of agrochemicals and plant growth regulators.
Wirkmechanismus
The mechanism of action of diethyl 2-(2-ethoxy-2-oxoethoxy)butanedioate involves its reactivity as an ester. The ester groups can undergo nucleophilic attack by various reagents, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl butanedioate: A simpler ester of butanedioic acid with similar reactivity.
Diethyl 2-oxoethoxybutanedioate: A related compound with a different substitution pattern on the butanedioic acid backbone.
Uniqueness
Diethyl 2-(2-ethoxy-2-oxoethoxy)butanedioate is unique due to the presence of the ethoxy and oxoethoxy groups, which impart distinct chemical properties and reactivity. These functional groups make it a versatile intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
51980-31-5 |
|---|---|
Molekularformel |
C12H20O7 |
Molekulargewicht |
276.28 g/mol |
IUPAC-Name |
diethyl 2-(2-ethoxy-2-oxoethoxy)butanedioate |
InChI |
InChI=1S/C12H20O7/c1-4-16-10(13)7-9(12(15)18-6-3)19-8-11(14)17-5-2/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
WXMXLAOQNVMPIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C(=O)OCC)OCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-[2-chloro-3-ethoxy-1,3-bis(1-methylethoxy)propyl]-4-nitro-](/img/structure/B14642538.png)

![2-[Methoxy(phenyl)phosphoryl]propanoic acid](/img/structure/B14642545.png)
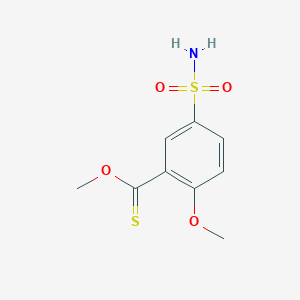
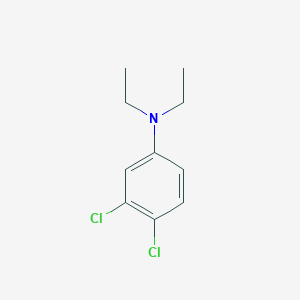
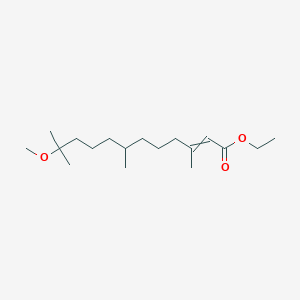

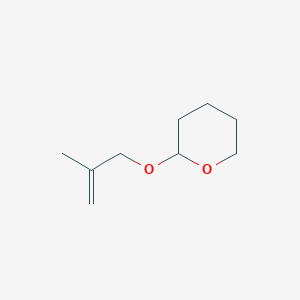
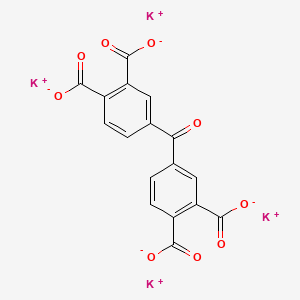
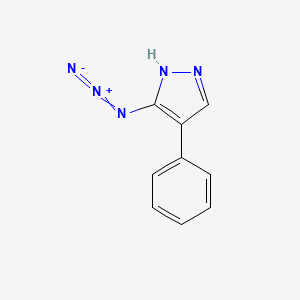
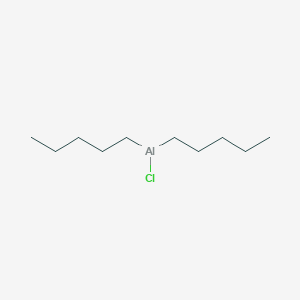

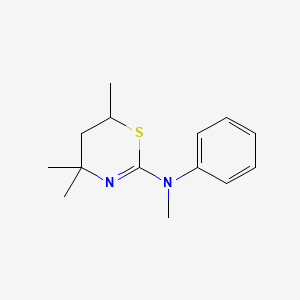
![10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one](/img/structure/B14642603.png)
